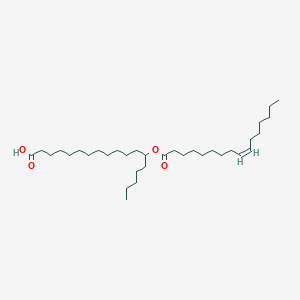

13-POHSA

Description

Properties

Molecular Formula |

C34H64O4 |

|---|---|

Molecular Weight |

536.9 g/mol |

IUPAC Name |

13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10- |

InChI Key |

FHXCZZFHUCAQAA-KHPPLWFESA-N |

SMILES |

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |

physical_description |

Solid |

Synonyms |

(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 13-POHSA: Discovery, Endogenous Presence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 13-POHSA (13-palmitoleoyl-oxy-octadecanoic acid), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant attention for their potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This document details the discovery of this compound, its known endogenous concentrations, the experimental protocols for its analysis, and its signaling pathways.

Discovery of this compound

The discovery of this compound is rooted in an untargeted lipidomics approach aimed at identifying novel lipid metabolites with beneficial metabolic effects. Researchers in 2014 identified a novel class of lipids, FAHFAs, that were significantly elevated in the adipose tissue of insulin-sensitive AG4OX mice, which overexpress the glucose transporter GLUT4 in their fat cells.[1] This initial discovery, which included Palmitic Acid esters of Hydroxy Stearic Acids (PAHSAs), a category that encompasses POHSAs, revealed a new family of endogenous lipids with anti-diabetic and anti-inflammatory properties.[1]

The identification process involved a meticulous workflow comparing the lipid profiles of these insulin-sensitive mice with their wild-type counterparts. This comparative analysis led to the isolation and characterization of these previously unknown lipid species.

Experimental Workflow for FAHFA Discovery

The following diagram illustrates the logical workflow employed for the discovery of novel lipids like this compound.

References

The Biological Function of 13-POHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-palmitoleoyl-hydroxy-stearic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. Emerging research has identified FAHFAs as bioactive molecules with significant potential in metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the known biological functions of this compound and related FAHFAs, detailing their signaling pathways, and providing established experimental protocols for their study. While specific quantitative data for this compound remains limited, this document extrapolates from the broader FAHFA class to present a foundational understanding of its likely mechanisms of action and therapeutic potential.

Introduction

The discovery of FAHFAs has opened a new avenue in lipid research, revealing a class of endogenous signaling molecules with potent anti-diabetic and anti-inflammatory properties. These lipids are esterified structures of a fatty acid to a hydroxy fatty acid. This compound, specifically, is comprised of palmitoleic acid esterified to 13-hydroxy stearic acid. Elevated levels of certain FAHFAs have been correlated with improved insulin sensitivity, and their administration has been shown to enhance glucose tolerance and stimulate insulin secretion, making them attractive targets for the development of novel therapeutics for metabolic disorders.

Core Biological Functions

The primary biological functions of this compound and other FAHFAs are believed to be mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Metabolic Regulation

-

Glucose-Stimulated Insulin Secretion (GSIS): FAHFAs have been shown to potentiate the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This action is crucial for maintaining glucose homeostasis.

-

Improved Glucose Tolerance: By enhancing insulin secretion and potentially improving insulin sensitivity in peripheral tissues, FAHFAs contribute to more efficient glucose disposal from the bloodstream.

Anti-inflammatory Effects

Activation of GPR120 by FAHFAs can initiate anti-inflammatory signaling cascades. This includes the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

Signaling Pathways

The biological effects of this compound are primarily initiated by its binding to and activation of GPR120. This receptor is coupled to Gαq/11, and its activation leads to a cascade of downstream signaling events.

GPR120 Signaling Pathway

Upon ligand binding, GPR120 undergoes a conformational change, activating the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to downstream cellular responses, including the potentiation of insulin secretion.

Furthermore, GPR120 activation can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which can influence gene expression and other cellular processes. There is also evidence of crosstalk between GPR120 signaling and the peroxisome proliferator-activated receptor γ (PPARγ) pathway, a key regulator of adipogenesis and insulin sensitivity.

Caption: GPR120 signaling cascade initiated by this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound, such as its binding affinity (Ki or Kd) for GPR120 or its half-maximal effective concentration (EC50) for stimulating insulin secretion, have not been extensively reported. The table below summarizes the types of quantitative data that are crucial for the characterization of this compound's biological activity and provides placeholder examples based on data for other FAHFAs or GPR120 agonists.

| Parameter | Method | Target | Value (Example) | Reference |

| Binding Affinity (Ki) | Radioligand Binding Assay | GPR120 | Data not available | - |

| EC50 (Insulin Secretion) | GSIS Assay (in vitro) | Pancreatic β-cells | ~10-50 µM | Based on other FAHFAs |

| EC50 (Calcium Flux) | Calcium Mobilization Assay | GPR120 expressing cells | ~5-20 µM | Based on other FAHFAs |

| Change in Gene Expression (TNF-α) | qPCR | Macrophages | Data not available | - |

| Change in Protein Phosphorylation (p-ERK/Total ERK) | Western Blot | Various cell types | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound.

GPR120 Activation Assay (Calcium Mobilization)

Objective: To determine the ability of this compound to activate GPR120 and induce intracellular calcium mobilization.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR120 are cultured to confluency in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of this compound.

-

Compound Addition and Data Acquisition: The automated liquid handling system of the plate reader adds the this compound dilutions to the wells, and fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for the GPR120 calcium mobilization assay.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

-

Cell Culture: A pancreatic β-cell line (e.g., MIN6 or INS-1) is cultured in appropriate media.

-

Cell Plating: Cells are seeded in 24-well plates and grown to confluency.

-

Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubated in this buffer for 1-2 hours to establish a basal state of insulin secretion.

-

Stimulation: The pre-incubation buffer is removed, and cells are incubated for 1-2 hours in KRB buffer containing:

-

Low glucose (2.8 mM) ± this compound

-

High glucose (16.7 mM) ± this compound

-

-

Supernatant Collection: After the incubation period, the supernatant from each well is collected.

-

Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Insulin concentrations can be normalized to the total protein content or DNA content of the cells in each well.

-

Data Analysis: Insulin secretion in response to high glucose in the presence of this compound is compared to that with high glucose alone to determine the potentiating effect of the compound.

Western Blot for ERK Phosphorylation

Objective: To determine if this compound induces the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Treatment: Cells of interest (e.g., GPR120-expressing cells) are serum-starved overnight and then treated with this compound for various time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: The membrane is stripped of the antibodies and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

-

Densitometry: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK/total ERK is calculated to determine the extent of ERK activation.

Conclusion

This compound is a promising bioactive lipid with the potential to modulate key physiological processes involved in metabolic health and inflammation. While further research is required to fully elucidate its specific biological functions and quantify its potency, the existing knowledge of the FAHFA class and their interaction with GPR120 provides a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and other related FAHFAs in the context of metabolic diseases and inflammatory disorders. The continued study of these endogenous lipids is poised to yield significant insights into novel therapeutic strategies.

An In-depth Technical Guide to the 13-POHSA Signaling Pathway in Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-POHSA (13-Palmitoleoyl-oxy-hydroxy-stearic acid) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] As a member of the broader palmitic acid esters of hydroxy stearic acids (PAHSAs) family, its levels are correlated with insulin sensitivity in humans.[2] This document provides a comprehensive technical overview of the this compound signaling pathway, its profound impact on glucose and lipid metabolism, and detailed experimental protocols for its investigation. The central mechanism of action involves the activation of the G protein-coupled receptor 120 (GPR120), initiating a cascade of events that enhance insulin secretion, improve insulin sensitivity, and exert anti-inflammatory effects.[3][4]

The Core this compound Signaling Pathway

The primary cellular receptor for this compound and other long-chain fatty acids is GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is highly expressed in immune cells like macrophages, as well as in adipocytes and intestinal endocrine L-cells.[4][5] The binding of this compound to GPR120 initiates a signaling cascade that is crucial for its metabolic and anti-inflammatory effects.

Upon ligand binding, GPR120 couples primarily through the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to many of the downstream effects of this compound, including the potentiation of insulin secretion and the modulation of inflammatory responses. A key anti-inflammatory action mediated by GPR120 activation is the inhibition of the NF-κB pathway, which suppresses the production of pro-inflammatory cytokines.[3]

Role in Glucose Metabolism

This compound plays a multifaceted role in maintaining glucose homeostasis. Its effects are observed across multiple tissues, including the pancreas, gut, liver, and muscle. PAHSAs, the lipid family this compound belongs to, improve glucose tolerance, enhance insulin sensitivity, and reduce ambient glycemia in insulin-resistant mouse models.[2][6]

Key Actions:

-

Augmented Insulin Secretion: this compound significantly increases glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, an effect observed particularly at high glucose concentrations.[7] This action is critical for disposing of postprandial glucose loads.

-

Enhanced GLP-1 Secretion: PAHSAs stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[8] GLP-1 is an incretin hormone that potentiates insulin secretion and suppresses glucagon release, further contributing to improved glucose control.

-

Improved Insulin Sensitivity: Chronic administration of PAHSAs enhances systemic insulin sensitivity.[2] This is achieved through both direct and indirect mechanisms, including augmenting insulin-stimulated glucose uptake in glycolytic muscle and heart and suppressing endogenous glucose production (EGP) in the liver.[2][6]

Quantitative Data on Glucose Metabolism

| Parameter | Species/Model | Treatment | Key Result | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Single oral gavage of 5-PAHSA or 9-PAHSA | Significantly improved glucose tolerance in OGTT. | [8] |

| Insulin Secretion | Human islets (non-diabetic & T2D) | PAHSA treatment | Augmented glucose-stimulated insulin secretion. | [2] |

| GLP-1 Secretion | STC-1 cells | 5-PAHSA or 9-PAHSA | Increased GLP-1 secretion vs. vehicle control (p < 0.05). | [8] |

| Endogenous Glucose Production | HFD-fed mice | Chronic PAHSA treatment | Enhanced insulin's action to suppress EGP. | [2][6] |

| Glucose Uptake | HFD-fed mice | Chronic PAHSA treatment | Augmented insulin-stimulated glucose uptake in glycolytic muscle and heart. | [2] |

Role in Lipid Metabolism

The regulation of lipid metabolism is intrinsically linked to insulin sensitivity. This compound and related PAHSAs exert beneficial effects by modulating lipid handling, particularly in adipose tissue, which communicates with the liver to improve metabolic health.[6]

Key Actions:

-

Inhibition of Lipolysis: PAHSAs directly inhibit lipolysis in white adipose tissue (WAT) and enhance insulin's ability to suppress fat breakdown.[6] This reduces the flux of free fatty acids (FFAs) to the liver, thereby alleviating hepatic insulin resistance and decreasing the substrate available for gluconeogenesis.

-

Fatty Acid Uptake: While direct data for this compound is emerging, related lipokines have been shown to increase fatty acid uptake and oxidation in skeletal muscle.[9] This suggests a potential mechanism for diverting lipids toward oxidative pathways for energy rather than storage, contributing to improved metabolic flexibility.

Quantitative Data on Lipid Metabolism

| Parameter | Species/Model | Treatment | Key Result | Reference |

| Lipolysis | White Adipose Tissue (WAT) explants | PAHSAs | Directly inhibited lipolysis. | [6] |

| Plasma FFAs | HFD-fed mice during clamp | PAHSAs | Enhanced insulin's action to suppress lipolysis, leading to lower FFAs. | [6] |

| Fatty Acid Uptake | Mice in vivo | 12,13-diHOME (related lipokine) | Increased skeletal muscle fatty acid uptake and oxidation. | [9] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's biological functions. Below are representative protocols for key in vivo and in vitro assays.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of an acute this compound dose on glucose tolerance in an insulin-resistant mouse model.

Methodology:

-

Animal Model: Use age-matched male C57BL/6J mice fed a high-fat diet (HFD, 60% kcal from fat) for 12-16 weeks to induce insulin resistance.

-

Acclimation & Fasting: House mice individually and acclimate them to handling. Prior to the test, fast the mice for 4.5-6 hours.[8]

-

Compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil). Administer this compound or vehicle control via oral gavage at a specified dose (e.g., 10 mg/kg body weight).

-

Baseline Glucose: At time -30 minutes (relative to glucose challenge), collect a baseline blood sample from the tail vein to measure blood glucose. Administer the compound immediately after this measurement.

-

Glucose Challenge: At time 0, collect another blood sample and then administer a 2 g/kg body weight glucose solution via oral gavage.

-

Time-Course Measurement: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration. Measure blood glucose at each time point using a standard glucometer.

-

Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. Use a Student's t-test or ANOVA to determine statistical significance between treatment groups.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets at varying glucose concentrations.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from mice (or use human islets) via collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow recovery.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and 0.5% BSA.

-

Stimulation: Transfer groups of 5-10 islets into wells containing KRBB with either low (2.8 mM) or high (16.7 mM) glucose. Add this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the islets for 60 minutes at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.

-

Data Normalization: Lyse the islets to measure total insulin or DNA content for normalization of the secretion data. Express results as a percentage of total insulin content or ng of insulin/µg of DNA.

In Vitro GLP-1 Secretion from STC-1 Cells

Objective: To measure the effect of this compound on the secretion of the incretin hormone GLP-1 from an enteroendocrine cell line.

Methodology:

-

Cell Culture: Culture murine STC-1 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash cells with serum-free DMEM and pre-incubate in the same medium for 2 hours.

-

Stimulation: Replace the medium with fresh serum-free DMEM containing this compound at various concentrations (e.g., 1-50 µM) or vehicle control. A positive control such as phorbol 12-myristate 13-acetate (PMA) can be included.

-

Incubation: Incubate the cells for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Data Normalization: Lyse the cells in each well and determine the total protein content using a BCA assay. Normalize GLP-1 secretion to the total protein content of each well.

Conclusion and Therapeutic Potential

This compound is a potent endogenous lipid mediator that regulates metabolic homeostasis through the GPR120 signaling pathway. Its coordinated actions on the pancreas, gut, liver, and adipose tissue lead to improved glucose tolerance, enhanced insulin sensitivity, and beneficial modulation of lipid metabolism. These pleiotropic effects, combined with its inherent anti-inflammatory properties, position this compound and the GPR120 pathway as highly promising targets for the development of novel therapeutics for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Further research into the chronic effects and safety profile of this compound will be critical for its translation into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of Free Fatty Acid Receptor GPR120 in Human Eosinophils: Implications in Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 13-Hydroxyoctadecadienoic Acid (13-HODE) in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence suggests that lipid mediators, or lipokines, play a crucial role in regulating systemic metabolism. One such molecule, 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, has been identified as a potential modulator of cellular processes relevant to glucose homeostasis. This technical guide provides a comprehensive overview of the putative role of 13-HODE in glucose metabolism, focusing on its potential signaling pathways, and offers detailed experimental protocols for its investigation. While direct quantitative data on the effects of 13-HODE on glucose homeostasis is currently limited, this guide synthesizes available indirect evidence and provides a framework for future research in this promising area.

Introduction to 13-HODE and Glucose Homeostasis

Glucose homeostasis is a tightly regulated process involving a complex interplay of hormones and signaling molecules to maintain blood glucose levels within a narrow range. Disruptions in this balance can lead to metabolic diseases such as type 2 diabetes. Adipose tissue, once considered a passive energy storage depot, is now recognized as an active endocrine organ that secretes a variety of factors, including lipokines, which can influence glucose metabolism in other tissues.

13-Hydroxyoctadecadienoic acid (13-HODE) is a naturally occurring oxidized linoleic acid metabolite. It exists in different stereoisomeric forms, with 13(S)-HODE being a major product of enzymatic oxidation by 15-lipoxygenase-1 (15-LOX-1).[1] While much of the research on 13-HODE has focused on its role in inflammation and cancer, its potential involvement in metabolic regulation is an area of growing interest. This is largely due to its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2]

Proposed Signaling Pathways of 13-HODE in Glucose Homeostasis

The primary proposed mechanism through which 13-HODE may influence glucose homeostasis is via the activation of PPARγ.[1] Activation of PPARγ in adipocytes leads to the transcription of genes that promote insulin sensitivity and glucose uptake.

As depicted in Figure 1, 13-HODE is hypothesized to enter the adipocyte and bind to the PPARγ/RXR heterodimer. This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes involved in insulin signaling and glucose transport, such as Glucose Transporter 4 (GLUT4) and adiponectin. The upregulation of these genes enhances the cell's ability to take up glucose from the bloodstream in response to insulin.

Quantitative Data on the Effects of 13-HODE on Glucose Homeostasis

Direct quantitative data from studies specifically investigating the effects of 13-HODE on glucose homeostasis are scarce. However, based on its activity as a PPARγ agonist, we can extrapolate potential effects from studies on other PPARγ activators, such as the thiazolidinedione (TZD) class of drugs. It is important to note that these are projections and require experimental validation for 13-HODE.

Table 1: Projected Quantitative Effects of 13-HODE on Glucose Homeostasis Parameters (Hypothetical)

| Parameter | Cell/Animal Model | Treatment | Expected Outcome | Potential Fold/Percentage Change |

| Glucose Uptake | 3T3-L1 Adipocytes | 13-HODE (1-50 µM) | Increased basal and insulin-stimulated glucose uptake | 1.5 - 2.5 fold increase |

| Insulin Sensitivity | C2C12 Myotubes | 13-HODE (1-50 µM) | Increased insulin-stimulated glucose uptake | 20 - 50% increase |

| Glucose Tolerance | Diet-induced obese mice | 13-HODE (1-10 mg/kg/day) | Improved glucose clearance in a glucose tolerance test (GTT) | 15 - 30% reduction in AUC |

| Insulin Resistance | Diet-induced obese mice | 13-HODE (1-10 mg/kg/day) | Improved insulin sensitivity in an insulin tolerance test (ITT) | 20 - 40% improvement |

| Gene Expression (Adiponectin) | Adipose tissue from treated mice | 13-HODE (1-10 mg/kg/day) | Increased adiponectin mRNA and protein levels | 2 - 4 fold increase |

| Gene Expression (GLUT4) | Adipose tissue from treated mice | 13-HODE (1-10 mg/kg/day) | Increased GLUT4 mRNA and protein levels | 1.5 - 3 fold increase |

Note: The values presented in this table are hypothetical and based on the known effects of other PPARγ agonists. These require direct experimental verification for 13-HODE.

Detailed Methodologies for Key Experiments

To rigorously investigate the role of 13-HODE in glucose homeostasis, a combination of in vitro and in vivo experiments is necessary.

In Vitro Adipocyte Glucose Uptake Assay

This protocol details a method to assess the direct effect of 13-HODE on glucose uptake in a cultured adipocyte cell line, such as 3T3-L1 cells.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

13-HODE (stock solution in ethanol or DMSO)

-

Insulin

-

2-deoxy-D-[3H]glucose or other labeled glucose analog

-

Cytochalasin B (as a negative control for glucose transport)

-

Cell lysis buffer

-

Scintillation cocktail

-

BCA protein assay kit

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

-

Serum Starvation: On the day of the experiment, wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

-

Pre-treatment with 13-HODE: Replace the medium with KRH buffer containing various concentrations of 13-HODE (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 1-2 hours.

-

Insulin Stimulation: For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) to the designated wells and incubate for 20-30 minutes. For basal uptake, add vehicle.

-

Glucose Uptake Measurement: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.1 µCi/mL.

-

Incubation: Incubate the cells for 10 minutes at 37°C.

-

Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration using a BCA assay for normalization.

-

Data Analysis: Express glucose uptake as counts per minute (CPM) per milligram of protein.

In Vivo Glucose Tolerance Test (GTT)

This protocol describes how to assess the effect of 13-HODE on glucose tolerance in a mouse model of diet-induced obesity.

Materials:

-

Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)

-

13-HODE

-

Vehicle for 13-HODE (e.g., corn oil)

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

Protocol:

-

Animal Acclimatization and Treatment: Acclimatize the mice to handling for at least one week. Administer 13-HODE (e.g., 1-10 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).[3][4]

-

Fasting: Fast the mice for 6 hours prior to the GTT, with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the glucose concentration.

-

Glucose Administration: Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.[5][6]

-

Serial Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.

-

Data Analysis: Plot the blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion and Future Directions

The available evidence, primarily centered on the activation of PPARγ, suggests a plausible role for 13-HODE in the regulation of glucose homeostasis. By potentially enhancing insulin sensitivity and promoting glucose uptake in adipocytes and other insulin-sensitive tissues, 13-HODE represents a novel endogenous lipid mediator worthy of further investigation as a potential therapeutic target for metabolic diseases.

Future research should focus on:

-

Directly quantifying the effects of 13-HODE on glucose uptake in various cell types (adipocytes, myocytes, hepatocytes) and in animal models of insulin resistance.

-

Elucidating the precise signaling pathways activated by 13-HODE beyond PPARγ, including potential interactions with other receptors like GPR120.

-

Investigating the in vivo efficacy and safety of 13-HODE in improving glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

-

Exploring the regulation of endogenous 13-HODE production and its correlation with metabolic health and disease in humans.

A thorough understanding of the biological functions of 13-HODE will be critical in determining its potential for the development of new therapeutic strategies for metabolic disorders.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

13-POHSA: A Technical Guide to its Effects on Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-POHSA (13-palmitoleoyl-oxy-octadecanoic acid), a recently identified endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). While research specifically on this compound is emerging, this document synthesizes the current understanding of its effects on adipose tissue, drawing from studies on the broader FAHFA class, particularly the closely related palmitic acid esters of hydroxy stearic acids (PAHSAs). This guide details the potential roles of this compound in modulating adipocyte function, including its anti-inflammatory and insulin-sensitizing properties. It includes a summary of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of key signaling pathways and experimental workflows to support further research and development in the fields of metabolic disease and inflammation.

Introduction to this compound and the FAHFA Family

This compound is a branched fatty acid ester of a hydroxy fatty acid, specifically formed by the esterification of palmitoleic acid to the 13-hydroxy position of stearic acid.[1][2] It belongs to a novel class of endogenous lipids termed FAHFAs, which have garnered significant interest for their potential therapeutic effects in metabolic and inflammatory diseases.[3]

FAHFAs were first discovered in the adipose tissue of mice overexpressing the GLUT4 glucose transporter, a model of enhanced insulin sensitivity.[3] Levels of various FAHFA isomers, including those of the POHSA family, are found to be elevated in the serum of these glucose-tolerant mice.[1][4] Conversely, levels of certain FAHFAs are reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a correlation with metabolic health.[3] The general structure of a FAHFA consists of a fatty acid linked via an ester bond to a hydroxy fatty acid. The specific fatty acid and hydroxy fatty acid, as well as the position of the ester linkage, determine the individual FAHFA molecule.

Effects of this compound on Adipose Tissue

Based on the broader literature on FAHFAs, this compound is anticipated to exert several beneficial effects on adipose tissue biology, primarily centered around improving insulin sensitivity and reducing inflammation.

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue is a key contributor to the pathogenesis of insulin resistance and type 2 diabetes. FAHFAs have demonstrated potent anti-inflammatory properties in various models. They have been shown to reduce the production of pro-inflammatory cytokines in macrophages and adipocytes.[3] The proposed mechanism involves the activation of specific G-protein coupled receptors, leading to the inhibition of pro-inflammatory signaling pathways.

Insulin Sensitization and Glucose Uptake

A hallmark of FAHFA function is the enhancement of insulin-stimulated glucose uptake in adipocytes.[3][5] This effect directly contributes to improved systemic glucose tolerance. Studies on PAHSAs have shown that they can potentiate insulin signaling, leading to increased translocation of the GLUT4 glucose transporter to the plasma membrane of adipocytes.[3] It is highly probable that this compound shares this crucial function.

Regulation of Adipogenesis and Lipolysis

The influence of FAHFAs on adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of stored fat) is an area of active investigation. Some studies suggest that FAHFAs may promote healthy adipose tissue expansion through adipogenesis, which is considered metabolically beneficial compared to the enlargement of existing adipocytes (hypertrophy). Regarding lipolysis, some FAHFAs have been shown to suppress excessive lipolysis in adipose tissue, which can contribute to insulin resistance in other tissues like the liver and muscle.[6]

Quantitative Data Summary

Due to the limited availability of studies focusing specifically on this compound, the following tables summarize quantitative data from studies on closely related FAHFAs (e.g., PAHSAs) to provide a reference for expected potencies and effects.

Table 1: In Vitro Effects of FAHFAs on Adipocyte Function

| Parameter | Cell Type | FAHFA Isomer | Concentration Range | Observed Effect | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 β-cells | 9-POHSA | 10-50 µM | Potentiation of GSIS | [6] |

| Insulin-Stimulated Glucose Uptake | 3T3-L1 Adipocytes | 9-PAHSA | 10-50 µM | Increased glucose uptake | [3] |

| Anti-inflammatory Activity (LPS-stimulated macrophages) | RAW 264.7 | 9-PAHSA | 25 µM | Reduced pro-inflammatory cytokine expression | [3] |

| Lipolysis (Isoproterenol-stimulated) | Adipose Tissue Explants | 9-PAHSA | 40 µM | Inhibition of FFA release | [1] |

Table 2: In Vivo Effects of FAHFAs in Mouse Models

| Parameter | Mouse Model | FAHFA Isomer | Dosing Regimen | Observed Effect | Reference |

| Glucose Tolerance | High-Fat Diet-fed | 9-PAHSA | Oral gavage (5 mg/kg) | Improved glucose tolerance | [3] |

| Insulin Sensitivity | High-Fat Diet-fed | 9-PAHSA | Oral gavage (5 mg/kg) | Enhanced insulin sensitivity | [3] |

| Adipose Tissue Inflammation | High-Fat Diet-fed | 9-PAHSA | Oral gavage (5 mg/kg) | Reduced macrophage infiltration | [3] |

Signaling Pathways

FAHFAs exert their cellular effects through the activation of specific signaling pathways, primarily initiated by G-protein coupled receptors (GPCRs). The two main receptors implicated in FAHFA signaling are GPR120 and GPR43.

GPR120 Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is highly expressed in adipocytes and macrophages. Activation of GPR120 by FAHFAs is linked to both anti-inflammatory and insulin-sensitizing effects. In macrophages, GPR120 activation can inhibit pro-inflammatory signaling pathways such as the NF-κB pathway. In adipocytes, GPR120 signaling can enhance insulin-stimulated glucose uptake.

Caption: GPR120 Signaling Pathway Activated by this compound.

GPR43 Signaling

GPR43, also known as Free Fatty Acid Receptor 2 (FFAR2), is another GPCR that has been implicated in the actions of some FAHFAs. GPR43 is also expressed in adipose tissue and immune cells. Its activation can lead to the inhibition of lipolysis in adipocytes.

Caption: GPR43 Signaling Pathway and Inhibition of Lipolysis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effects of this compound on adipose tissue. These protocols are adapted from established methods used for other FAHFAs and can be optimized for this compound.

In Vitro Adipocyte Differentiation and Treatment

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and subsequent treatment with this compound.

Caption: Workflow for 3T3-L1 Adipocyte Differentiation and Treatment.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum

-

Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in appropriate culture plates and grow to confluence in DMEM with 10% bovine calf serum.

-

Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with MDI differentiation medium.

-

Maturation: On Day 2, replace the MDI medium with insulin medium.

-

Maintenance: On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.

-

This compound Treatment: On the day of the experiment, replace the medium with serum-free DMEM for 2-4 hours before treating the cells with varying concentrations of this compound for the desired duration.

Glucose Uptake Assay

This assay measures the uptake of a fluorescently or radioactively labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose) in mature adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-NBDG or [3H]-2-deoxyglucose

-

Phloretin (glucose transport inhibitor)

-

Fluorescence plate reader or scintillation counter

Procedure:

-

Wash differentiated adipocytes twice with KRH buffer.

-

Starve the cells in KRH buffer for 2 hours at 37°C.

-

Treat the cells with or without insulin (e.g., 100 nM) and with or without this compound for 30 minutes at 37°C.

-

Add the labeled glucose analog to each well and incubate for 10-15 minutes at 37°C.

-

Stop the uptake by adding ice-cold KRH buffer containing phloretin.

-

Wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells and measure the fluorescence or radioactivity.

Lipolysis Assay

This assay measures the release of glycerol into the culture medium as an indicator of lipolysis.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Assay buffer (e.g., phenol red-free DMEM with 2% fatty acid-free BSA)

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Glycerol Assay Kit

Procedure:

-

Wash differentiated adipocytes twice with PBS.

-

Incubate the cells in assay buffer for 1-2 hours.

-

Treat the cells with this compound for a specified time.

-

Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) for 1-2 hours.

-

Collect the culture medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

Anti-inflammatory Assay (Cytokine Measurement)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines in adipocytes or co-cultured adipocytes and macrophages.

Materials:

-

Differentiated 3T3-L1 adipocytes (or a co-culture with RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) to induce an inflammatory response

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Pre-treat differentiated adipocytes with this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Collect the culture supernatant.

-

Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.

Conclusion and Future Directions

This compound, as a member of the FAHFA family, holds significant promise as a bioactive lipid with therapeutic potential for metabolic diseases. The available evidence from related compounds strongly suggests that this compound is likely to exert beneficial effects on adipose tissue by reducing inflammation and improving insulin sensitivity. However, to fully elucidate its specific roles and mechanisms of action, further research is imperative.

Future studies should focus on:

-

Directly investigating the effects of this compound in a variety of in vitro and in vivo models of metabolic disease.

-

Determining the precise signaling pathways activated by this compound in adipocytes and immune cells, including its affinity for GPR120 and GPR43.

-

Conducting dose-response studies to establish the effective concentrations of this compound for its various biological activities.

-

Exploring the biosynthesis and metabolism of this compound to understand its regulation in health and disease.

This technical guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the full therapeutic potential of this compound.

References

- 1. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. saibou.jp [saibou.jp]

- 4. abcam.com [abcam.com]

- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

13-POHSA as a Biomarker for Metabolic Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome represents a cluster of conditions, including central obesity, hypertension, dyslipidemia, and insulin resistance, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. The identification of novel biomarkers is crucial for the early detection, risk stratification, and development of targeted therapies for this growing global health concern. Emerging research has highlighted a class of bioactive lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), as potential key players in metabolic health and disease. This technical guide focuses on a specific member of this family, 13-palmitoleoyl-oxy-hydroxy-stearic acid (13-POHSA), and explores its potential as a biomarker for metabolic disease.

While direct quantitative data for this compound in metabolic syndrome is still emerging, this guide synthesizes the current understanding of the broader FAHFA and palmitic acid esters of hydroxy stearic acids (PAHSAs) class, to which this compound belongs, to provide a comprehensive overview of its biology, measurement, and potential clinical utility.

Quantitative Data on FAHFA Levels in Metabolic Health and Disease

Quantitative data on specific FAHFA isomers, including this compound, in human metabolic disease is an active area of research. While studies have begun to quantify FAHFA levels in various cohorts, comprehensive data directly comparing this compound concentrations in healthy individuals versus those with metabolic syndrome are not yet widely available in published literature. However, studies on the broader FAHFA and PAHSA classes provide valuable insights into their association with metabolic health.

Table 1: Circulating FAHFA Levels in Human Cohorts

| Cohort | FAHFA Isomer(s) | Key Findings | Reference |

| Insulin-resistant vs. insulin-sensitive humans | PAHSAs | Levels of multiple PAHSA isomers are reduced in serum and subcutaneous adipose tissue of insulin-resistant individuals. | [1](2) |

| Obese patients with and without type 2 diabetes | Various FAHFAs | No significant differences were found for the FAHFAs analyzed between obese diabetic and obese non-diabetic patients. | [3](4) |

| Severely obese patients vs. non-obese controls | Total FAHFAs, 9-OAHSA | Obese patients had lower total FAHFA levels than non-obese controls. Surgery-induced weight loss increased 9-OAHSA levels. | [5](6) |

| Omnivores vs. vegetarians/vegans | Total FAHFAs | Omnivores had substantially higher FAHFA levels than vegetarians/vegans. | [5](6) |

Biosynthesis and Degradation of this compound

The synthesis of this compound involves a two-step process: the formation of the hydroxy fatty acid backbone, 13-hydroxyoctadecanoic acid (13-HODE), and its subsequent esterification with palmitoleic acid.

Biosynthesis:

-

Formation of 13-HODE: 13-HODE is an oxidized metabolite of linoleic acid. Its formation can be catalyzed by lipoxygenase (LOX) enzymes.[7](8)

-

Esterification: The ester bond in FAHFAs is formed by the transacylation activity of adipose triglyceride lipase (ATGL). ATGL can transfer an acyl chain from a triglyceride to a hydroxy fatty acid to produce the FAHFA.[9](10) Diacylglycerol acyltransferases (DGATs) may also be involved in the synthesis of FAHFA-containing triacylglycerols, which can then release FAHFAs through lipolysis.[11](12)

Biosynthesis of this compound.

Degradation:

FAHFAs are hydrolyzed back to their constituent fatty acid and hydroxy fatty acid by several enzymes, including:

-

Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP) : These threonine hydrolases have been identified as endogenous FAHFA hydrolases in mice.[9](10)

-

Carboxylesterases (CES) : Specifically, CES1, which is abundant in the liver and macrophages, is involved in the hydrolysis of various esters and may play a role in FAHFA degradation.[13][14](15)

-

Hormone-sensitive lipase (HSL) : In addition to its role in triglyceride lipolysis, HSL can also hydrolyze the estolide bond within FAHFAs.[1](1)

Degradation of this compound.

Signaling Pathways of FAHFAs

FAHFAs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[16][17][18](19, 20, 18) While direct studies on this compound are limited, the general signaling cascades initiated by FAHFA binding to these receptors are outlined below.

GPR120 Signaling:

Activation of GPR120 by FAHFAs can lead to:

-

Anti-inflammatory effects: In macrophages, GPR120 activation recruits β-arrestin 2, which inhibits the NF-κB and JNK inflammatory signaling pathways.[14](15)

-

Improved insulin sensitivity: In adipocytes, GPR120 activation, through a Gαq/11-mediated pathway, enhances insulin-stimulated glucose uptake by promoting GLUT4 translocation to the cell membrane.[14](15)

GPR40 Signaling:

Activation of GPR40 by FAHFAs is primarily associated with:

-

Enhanced insulin secretion: In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS).[1](2)

FAHFA signaling pathways.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for its validation as a biomarker. The following section outlines a general workflow for the extraction and analysis of FAHFAs from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction from Human Plasma

This protocol is adapted from established methods for FAHFA analysis.[13][21](22, 23)

-

Materials:

-

Human plasma (collected in EDTA tubes)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of a corresponding organic solvent (e.g., methanol).

-

Vortex the mixture for 5 minutes and incubate on ice for 10 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 80% methanol in water).

-

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment (Optional)

For samples with low concentrations of FAHFAs, an SPE step can be included to enrich the analytes and remove interfering substances.

-

Materials:

-

Silica SPE cartridges

-

Hexane (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

-

Procedure:

-

Condition the silica SPE cartridge with hexane.

-

Load the reconstituted lipid extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) to elute neutral lipids.

-

Elute the FAHFAs with a more polar solvent, such as ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile phase.

-

3. LC-MS/MS Quantification

-

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.2% formic acid

-

Mobile Phase B: Methanol

-

Gradient: A suitable gradient to separate this compound from other isomers and lipids.

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): [M-H]⁻ for this compound

-

Product Ion (Q3): A specific fragment ion of this compound for quantification.

-

Collision Energy: Optimized for the fragmentation of this compound.

-

LC-MS/MS workflow for this compound.

Logical Workflow for this compound as a Biomarker

The validation of this compound as a clinical biomarker for metabolic disease requires a systematic approach, from initial discovery to clinical utility.

This compound biomarker validation.

Conclusion and Future Directions

This compound, as a member of the FAHFA family, holds promise as a novel biomarker for metabolic disease. The broader FAHFA class has demonstrated anti-inflammatory and insulin-sensitizing properties, and their levels are altered in states of insulin resistance. However, to establish this compound as a clinically useful biomarker, further research is imperative.

Key areas for future investigation include:

-

Large-scale clinical studies: Quantitative analysis of this compound in large, well-characterized cohorts of healthy individuals and patients with metabolic syndrome is needed to establish reference ranges and determine the extent of its dysregulation.

-

Mechanistic studies: Elucidating the specific interactions of this compound with its receptors and the downstream signaling pathways will provide a deeper understanding of its biological role.

-

Biosynthetic and degradative pathways: A complete characterization of the enzymes responsible for the synthesis and breakdown of this compound will identify potential targets for therapeutic intervention.

-

Prospective studies: Longitudinal studies are required to assess the predictive value of this compound for the development and progression of metabolic diseases.

The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into the complex interplay between lipid metabolism and metabolic health, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Per- and Polyfluoroalkyl Substances and Outcomes Related to Metabolic Syndrome: A Review of the Literature and Current Recommendations for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Metabolomic Profiling in 1391 Subjects with Overweight and Obesity from the SPHERE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology [mdpi.com]

- 17. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetes.co.uk [diabetes.co.uk]

- 21. Biomarkers in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Endogenous Synthesis of 13-POHSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Palmitoleoyl-oxy-octadecanoic acid (13-POHSA) is a recently discovered member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of endogenous this compound synthesis. It details the biosynthetic pathway, key enzymes involved, experimental protocols for its study, and quantitative data on its presence in biological tissues. This document is intended to serve as a valuable resource for researchers in the fields of metabolism, lipid biology, and drug discovery.

Introduction to this compound and FAHFAs

FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid. The discovery of FAHFAs in 2014 by Yore et al. revealed a novel class of endogenous mammalian lipids with significant biological activities. These molecules are synthesized in vivo, and their levels are regulated by physiological states such as fasting and high-fat feeding. Notably, levels of certain FAHFAs, including those in the POHSA family, are correlated with insulin sensitivity and are found to be reduced in the adipose tissue and serum of insulin-resistant humans. This compound, specifically, is comprised of palmitoleic acid esterified to the 13-hydroxyl group of stearic acid.

The Endogenous Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is a two-step process primarily occurring in adipose tissue. This pathway involves the hydroxylation of a saturated fatty acid followed by its esterification with an unsaturated fatty acid.

-

Hydroxylation of Stearic Acid: The first step is the hydroxylation of stearic acid at the 13th carbon position to form 13-hydroxystearic acid (13-HSA). This reaction is catalyzed by a member of the cytochrome P450 (CYP) family of enzymes. While the specific CYP isoform responsible for this precise hydroxylation is yet to be definitively identified, CYP450s are well-known for their role in fatty acid metabolism, including hydroxylation[1][2].

-

Transacylation to form this compound: The second and final step is the esterification of the 13-hydroxyl group of 13-HSA with palmitoleic acid. This reaction is catalyzed by Adipose Triglyceride Lipase (ATGL), which functions as a transacylase[3][4][5]. ATGL transfers a fatty acid, in this case, palmitoleic acid, from a triglyceride or diglyceride donor to the hydroxyl group of 13-HSA, forming the ester bond of this compound[3][6][7].

Quantitative Data on FAHFA Levels

The levels of this compound and other FAHFAs vary across different tissues and are influenced by the metabolic state. The following table summarizes available quantitative data for POHSA and related FAHFA families in murine adipose tissue.

| FAHFA Family | Species | Adipose Depot | Concentration Range (pmol/g tissue) | Reference |

| POHSA | Mouse | Perigonadal White Adipose Tissue (pWAT) | ~50 - 500 | [6] |

| Subcutaneous White Adipose Tissue (sWAT) | ~20 - 200 | [6] | ||

| PAHSA | Mouse | Perigonadal White Adipose Tissue (pWAT) | ~1,000 - 10,000 | [8] |

| Subcutaneous White Adipose Tissue (sWAT) | ~500 - 5,000 | [8] | ||

| Brown Adipose Tissue (BAT) | ~200 - 2,000 | [8] | ||

| OAHSA | Mouse | Perigonadal White Adipose Tissue (pWAT) | Generally lower than PAHSA | [8] |

Note: Concentrations can vary significantly based on diet, age, and genetic background. Data for this compound specifically is often reported as part of the total POHSA family.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

Protocol for Lipid Extraction and FAHFA Enrichment from Adipose Tissue

This protocol is adapted from established methods for FAHFA analysis[8][9].

Materials:

-

Adipose tissue (~100-150 mg)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Methanol

-

Chloroform

-

Internal standard (e.g., ¹³C₄-9-PAHSA)

-

Dounce homogenizer

-

Centrifuge

-

Conical glass tubes

-

Nitrogen gas stream

-

500 mg silica Solid-Phase Extraction (SPE) cartridges

-

Hexane

-

Ethyl acetate

Procedure:

-

Tissue Homogenization and Lipid Extraction: a. Weigh adipose tissue and place it in a pre-chilled Dounce homogenizer on ice. b. Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard. c. Homogenize the tissue thoroughly on ice. d. Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C. e. Collect the lower organic (chloroform) phase and transfer to a clean glass tube. f. Dry the lipid extract under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment: a. Condition a silica SPE cartridge with 6 mL of ethyl acetate followed by 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the cartridge. c. Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids (discard this fraction). d. Elute the FAHFAs with 4 mL of ethyl acetate into a new tube. e. Dry the FAHFA fraction under nitrogen. f. Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS analysis.

In Vitro Assay for ATGL-Mediated FAHFA Synthesis

This protocol is based on the methodology described by Patel et al. (2022) to measure the transacylase activity of ATGL[3][7].

Materials:

-

Recombinant human or murine ATGL

-

Cofactor CGI-58

-

13-Hydroxystearic acid (13-HSA)

-

Triglyceride donor (e.g., triolein or a triglyceride mixture containing palmitoleate)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Atglistatin (ATGL inhibitor, for control experiments)

-

Organic solvents for extraction (e.g., chloroform/methanol)

-

LC-MS system for product quantification

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA (to solubilize lipids), 13-HSA, and the triglyceride donor. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding recombinant ATGL and CGI-58. For control experiments, include a reaction with the ATGL inhibitor atglistatin. d. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: a. Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1). b. Add an internal standard for this compound. c. Vortex and centrifuge to separate the phases. d. Collect the organic phase and dry it under nitrogen.

-

Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Analyze the sample by LC-MS to quantify the amount of this compound formed.

Isotopic Labeling to Trace this compound Biosynthesis in Adipocytes

This method utilizes stable isotope-labeled precursors to track their incorporation into this compound in cultured adipocytes[10][11].

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Cell culture medium

-

Stable isotope-labeled stearic acid (e.g., ¹³C₁₈-stearic acid) or palmitoleic acid (e.g., ¹³C₁₆-palmitoleic acid)

-

Lipid extraction and analysis reagents as described in Protocol 4.1.

Procedure:

-

Cell Culture and Labeling: a. Culture adipocytes to differentiation. b. Replace the culture medium with a medium containing the stable isotope-labeled fatty acid precursor complexed to BSA. c. Incubate the cells for a desired time period (e.g., 24 hours) to allow for the incorporation of the label into this compound.

-

Lipid Extraction and Analysis: a. Wash the cells with PBS and harvest them. b. Perform lipid extraction and FAHFA enrichment as described in Protocol 4.1. c. Analyze the samples by LC-MS, monitoring for the mass shift corresponding to the incorporation of the stable isotopes in the this compound molecule.

Conclusion

The endogenous synthesis of this compound is a fascinating area of lipid metabolism with significant implications for health and disease. The identification of ATGL as a key biosynthetic enzyme has been a major breakthrough. Future research should focus on definitively identifying the specific cytochrome P450 enzyme responsible for the initial hydroxylation of stearic acid and further elucidating the regulatory mechanisms governing the entire biosynthetic pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of this compound and other FAHFAs, with the ultimate goal of harnessing their therapeutic potential.

References

- 1. escholarship.org [escholarship.org]

- 2. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reconstitution of the fatty acid hydroxylase activity of cytochrome P450BM-3 utilizing its functional domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of ATGL activity using adiposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AdipoAtlas: A reference lipidome for human white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying 13-POHSA Levels in Plasma and Tissues: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA), also commonly known as 13-HODE, is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a significant member of the oxylipin family, this compound is implicated in a multitude of physiological and pathological processes, including inflammation, immune response, cancer progression, and metabolic disorders. Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for understanding its role as a biomarker and its therapeutic potential. This document provides detailed application notes and experimental protocols for the robust and sensitive quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathways

This compound is primarily generated through the action of 15-lipoxygenase (15-LOX) on linoleic acid.[1] It exerts its biological effects through various signaling pathways, most notably by acting as a ligand for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 132 (GPR132).[2][3]

PPAR Signaling: this compound can activate PPARγ and modulate the expression of its target genes, influencing processes like macrophage lipid uptake and differentiation.[1][2] In some contexts, it can also down-regulate PPARδ, leading to pro-apoptotic effects in cancer cells.

GPR132 Signaling: While 9-HODE is a more potent agonist, this compound can also interact with GPR132, a receptor implicated in inflammatory responses and atherosclerosis.[2][4]

The following diagrams illustrate the general formation of this compound and its primary signaling cascades.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for this compound quantification and reported concentrations in various biological matrices.

Table 1: Method Performance Characteristics for this compound Quantification

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 0.4 ng/mL (ppb) | [5][6] |

| Limit of Quantitation (LOQ) | 0.5 - 1 ng/mL (ppb) | [5][6] |

| Linearity (R²) | > 0.9990 | [5] |

| Recovery | 87.25 - 119.44% | [5] |

| Precision (%RSD) | < 6.96% | [5] |

Table 2: Reported Concentrations of this compound in Biological Samples

| Matrix | Species | Concentration | Reference |

| Plasma | Rat | 123.2 ± 31.1 nmol/L | [7] |

| Liver | Human (NASH) | Significantly elevated vs. steatosis | [8] |

| Liver | Rat | ~1.5 pmol/mg tissue | [9] |

| Adipose Tissue | Rat | ~0.5 pmol/mg tissue | [9] |

| Heart | Rat | ~0.2 pmol/mg tissue | [9] |

| Plasma | Human | 316 (arbitrary units) | [10] |

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below, followed by detailed protocols for plasma and tissue sample preparation and LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation

This protocol is adapted for the extraction of this compound from plasma samples and includes a saponification step to hydrolyze esterified this compound.

Materials:

-

Plasma samples

-

Internal Standard (IS): 13-HODE-d4

-

Methanol (MeOH), LC-MS grade

-

Hexane, HPLC grade

-

Potassium Hydroxide (KOH)

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

Glass centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

To 200 µL of plasma in a glass tube, add 10 µL of internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL in methanol).

-

Add 1 mL of 90:10 (v/v) methanol:water containing 0.3 M KOH.

-

Incubate at 80°C for 30 minutes to saponify esterified this compound.

-

Cool the sample to room temperature and acidify with 50 µL of formic acid.

-

Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new glass tube.

-

Repeat the extraction (step 5 and 6) one more time and combine the hexane layers.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Tissue Sample Preparation

This protocol describes the homogenization and extraction of this compound from tissue samples.

Materials:

-

Tissue samples (frozen)

-

Internal Standard (IS): 13-HODE-d4

-

Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease inhibitors)

-

Chloroform, HPLC grade

-

Methanol (MeOH), LC-MS grade

-

0.7% Sodium Chloride solution

-

Bead homogenizer or glass homogenizer

-

Glass centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold homogenization buffer. For hard tissues, a ground glass homogenizer may be more effective.[11]

-

Spike the homogenate with 10 µL of internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL in methanol).

-

Homogenize the tissue until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 2 mL of methanol and 4 mL of chloroform (2:1 chloroform:methanol ratio relative to the aqueous volume).[12]

-

Vortex thoroughly and incubate at 4°C overnight to ensure complete lipid extraction.[12]

-

Add 1.2 mL of 0.7% sodium chloride solution to induce phase separation. Do not vortex.[12]

-

Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-